3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridopyrimidine structure. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The amino group at position 3 can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKXRIOKZBAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362083 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572879-99-3 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural properties of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its interactions with copper(II) chloride?
A1: this compound acts as an organic cation in the formation of a complex with copper(II) chloride. The resulting complex, Cu2Cl6(C9H10N3O)2.(C9H10N3O)Cl, features a centrosymmetric dimer structure. Within this dimer, two copper atoms are bridged by two chlorine atoms []. The copper atom exhibits a coordination number of 5, interacting with two chlorine atoms and the nitrogen atom of the amino group present in the organic cation []. This interaction highlights the compound's ability to act as a ligand in the formation of metal complexes.
Q2: Has this compound been investigated for its magnetic properties?
A2: Yes, the magnetic properties of the complex formed between this compound and copper(II) chloride have been explored using Electron Paramagnetic Resonance (EPR) spectroscopy. This investigation revealed that the complex exhibits antiferromagnetic behavior []. This suggests potential applications in areas where magnetic properties are crucial, such as in the development of magnetic materials.
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